N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
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Overview
Description
N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is a chemical compound used in scientific research. This versatile material exhibits intriguing properties, making it valuable for diverse applications across various disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide typically involves the reaction of quinoxaline derivatives with thiophene-2-sulfonamide under specific conditions. One common approach is the condensation of 2,3-diphenylquinoxaline with thiophene-2-sulfonamide in the presence of a suitable catalyst . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality material for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(piperazin-2-yl)quinoxaline
- 2-Methoxy-3-(piperazin-2-yl)quinoxaline
- 2,3-Diphenylquinoxaline
Uniqueness
N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide stands out due to its unique combination of a quinoxaline core with a thiophene-2-sulfonamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-12(2)9-10-18-16-17(20-14-7-4-3-6-13(14)19-16)21-25(22,23)15-8-5-11-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCRIDSVZOEZHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332974 |
Source
|
Record name | N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901332974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663372 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714233-89-3 |
Source
|
Record name | N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901332974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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